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Compound of Interest

Compound Name: 4-Penten-1-amine

Cat. No.: B131514 Get Quote

The following sections detail the predicted 1H and 13C NMR spectral data for 4-penten-1-
amine. The assignments are based on established chemical shift correlations and spectral

databases.

1H NMR Spectral Data
The proton NMR spectrum of 4-penten-1-amine is characterized by distinct signals

corresponding to the different hydrogen environments in the molecule. The data is summarized

in Table 1.

Table 1. Predicted 1H NMR Data for 4-Penten-1-amine.

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1 ~2.72 Triplet 2H

H-2 ~1.50 Quintet 2H

H-3 ~2.10 Quartet 2H

H-4 ~5.80 Multiplet 1H

H-5 ~5.00 Multiplet 2H

-NH2 ~1.2 (variable) Broad Singlet 2H
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13C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Each unique carbon atom gives rise to a specific signal.

Table 2. Predicted 13C NMR Data for 4-Penten-1-amine.

Carbon Chemical Shift (δ, ppm)

C-1 ~41.8

C-2 ~33.5

C-3 ~31.2

C-4 ~138.0

C-5 ~115.0

Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-resolution 1H and 13C NMR spectra for

a liquid amine sample like 4-penten-1-amine.

1. Sample Preparation:

Sample Quantity: For 1H NMR, dissolve approximately 5-10 mg of 4-penten-1-amine in 0.6-

0.7 mL of a suitable deuterated solvent. For the less sensitive 13C NMR, a more

concentrated sample of 20-50 mg is recommended.

Solvent: Deuterated chloroform (CDCl3) is a commonly used solvent. Other solvents such as

deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can also be used

depending on the desired chemical shift resolution and the solubility of the sample.

Procedure: The sample is dissolved in the deuterated solvent in a clean, dry vial before

being transferred to a 5 mm NMR tube.

2. NMR Spectrometer Parameters: The following are typical acquisition parameters for a 400

MHz NMR spectrometer:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://www.benchchem.com/product/b131514?utm_src=pdf-body
https://www.benchchem.com/product/b131514?utm_src=pdf-body
https://www.benchchem.com/product/b131514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans (NS): 16 to 64 scans are typically sufficient.

Relaxation Delay (D1): A delay of 1-2 seconds between scans.

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

13C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) is standard to produce a spectrum with singlets for each carbon.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of

scans (e.g., 1024 or more) is required.

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover

the full range of carbon chemical shifts.

3. Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR

spectrum.

The spectrum is then phased and baseline corrected.

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Visualization of 4-Penten-1-amine Structure
The following diagram illustrates the chemical structure of 4-penten-1-amine with atom

numbering corresponding to the NMR data tables.

Structure of 4-Penten-1-amine with Atom Numbering.
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To cite this document: BenchChem. [Nuclear Magnetic Resonance Data of 4-Penten-1-
amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131514#1h-nmr-and-13c-nmr-data-for-4-penten-1-
amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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